

Application Notes and Protocols for UBQ-3 NHS Ester Labeling

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Compound of Interest

Compound Name: UBQ-3 NHS Ester

Cat. No.: B15554532

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Introduction

UBQ-3 N-hydroxysuccinimide (NHS) Ester is a reactive compound widely used for the covalent labeling of biomolecules.^{[1][2]} Specifically, the NHS ester functional group reacts with primary amines (-NH₂), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.^[2] This labeling method is a cornerstone of bioconjugation, enabling the attachment of UBQ-3, a dark, far-red nonfluorescent acceptor dye, to proteins, antibodies, and other biomolecules.^{[1][3][4]} UBQ-3 is particularly useful as a quencher in Förster Resonance Energy Transfer (FRET) applications, with a broad quenching range from 620-730 nm, making it compatible with far-red and near-infrared emitting fluorophores like Cy5, Cy5.5, and various Alexa Fluor dyes.^{[3][4][5]}

Optimizing the molar excess of **UBQ-3 NHS Ester** to the target biomolecule is critical for achieving the desired degree of labeling (DOL). Insufficient labeling can lead to a low signal or quenching efficiency, while excessive labeling may result in protein aggregation, loss of biological activity, or self-quenching.^[6] These application notes provide a comprehensive guide to calculating the appropriate molar excess of **UBQ-3 NHS Ester** and detailed protocols for successful labeling, purification, and characterization of the resulting bioconjugate.

Calculating Molar Excess of UBQ-3 NHS Ester

The molar excess is the ratio of moles of **UBQ-3 NHS Ester** to the moles of the protein or biomolecule to be labeled. This ratio is a key parameter in controlling the degree of labeling. The optimal molar excess is empirical and should be determined for each specific application.
[6]

Formula for Calculating the Mass of **UBQ-3 NHS Ester**:

Mass (mg) of **UBQ-3 NHS Ester** = (Molar Excess) x (Mass of Protein (mg)) / (MW of Protein (Da)) x (MW of **UBQ-3 NHS Ester** (Da))

Note on Molecular Weight (MW) of **UBQ-3 NHS Ester**: There are slight variations in the reported molecular weight of **UBQ-3 NHS Ester** across different suppliers. Values of 664.76 g/mol , 646.8 g/mol , and 646.31 g/mol have been noted.[1][3][5] It is crucial to use the molecular weight provided on the certificate of analysis for the specific lot of the reagent being used for accurate calculations. For the purpose of the examples in this document, a molecular weight of 664.76 g/mol will be used.[3]

Factors Influencing Molar Excess:

- Protein Concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve a comparable degree of labeling to more concentrated solutions.
[6]
- Reactivity of the Protein: The number and accessibility of primary amines on the protein's surface will affect the labeling efficiency.
- Desired Degree of Labeling (DOL): The intended application of the bioconjugate will dictate the target DOL. For many antibody-based applications, a DOL of 4-7 is often considered optimal.[6]

Recommended Starting Molar Excess Ratios:

The following table provides general recommendations for initial molar excess ratios. These should be optimized for each specific protein and desired outcome.[6]

Protein Concentration	Recommended Molar Excess (UBQ-3 NHS Ester : Protein)	Rationale
> 5 mg/mL	5 - 10 fold	Higher protein concentrations facilitate more efficient labeling kinetics.
1 - 5 mg/mL	10 - 20 fold	A common concentration range for labeling antibodies and other proteins. [6]
< 1 mg/mL	20 - 50 fold	A higher excess is necessary to compensate for the slower reaction kinetics at lower concentrations. [6]

Experimental Protocols

Materials and Reagents:

- Protein to be labeled (in an amine-free buffer)
- **UBQ-3 NHS Ester**
- Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[\[7\]](#)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[\[3\]](#)[\[7\]](#)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Purification column (e.g., gel filtration column such as Sephadex G-25)

Protocol for Labeling a Protein with UBQ-3 NHS Ester:

- Protein Preparation:
 - Ensure the protein solution is in an amine-free buffer (e.g., PBS, bicarbonate buffer). Buffers containing primary amines, such as Tris or glycine, will compete with the target

protein for reaction with the NHS ester.[7]

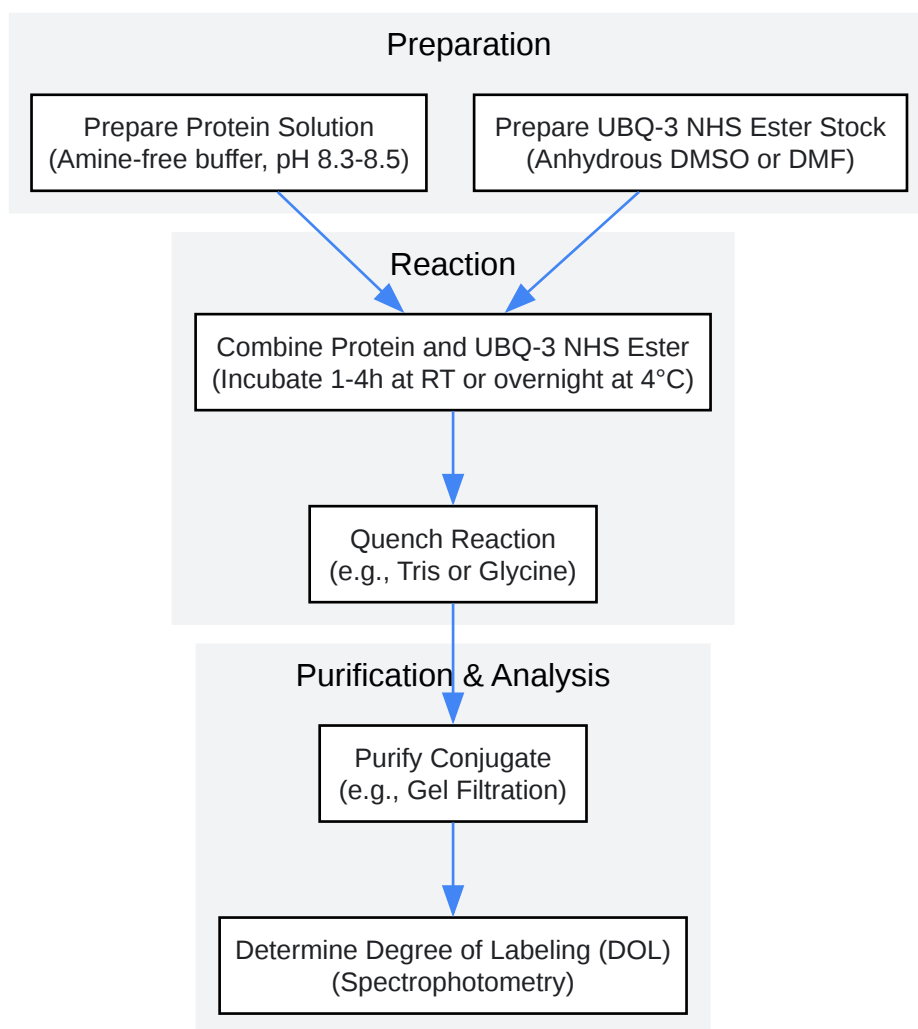
- Adjust the protein concentration to the desired level (typically 1-10 mg/mL).[8]
- Preparation of **UBQ-3 NHS Ester** Stock Solution:
 - Immediately before use, allow the vial of **UBQ-3 NHS Ester** to equilibrate to room temperature to prevent moisture condensation.
 - Prepare a stock solution of **UBQ-3 NHS Ester** in anhydrous DMF or DMSO, for example, at a concentration of 10 mg/mL.[9]
- Labeling Reaction:
 - Add the calculated volume of the **UBQ-3 NHS Ester** stock solution to the protein solution while gently vortexing.
 - The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally not exceed 10% to maintain protein stability.[10]
 - Incubate the reaction at room temperature for 1-4 hours or on ice overnight.[7] The optimal incubation time may need to be determined empirically.
- Quenching the Reaction (Optional but Recommended):
 - To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Labeled Protein:
 - Remove unreacted **UBQ-3 NHS Ester** and reaction byproducts using a suitable purification method.
 - Gel filtration chromatography (e.g., using a Sephadex G-25 column) is a common and effective method for separating the labeled protein from smaller, unreacted molecules.[7]

- Other methods such as dialysis or spin desalting columns can also be employed.[\[11\]](#)

Determination of the Degree of Labeling (DOL):

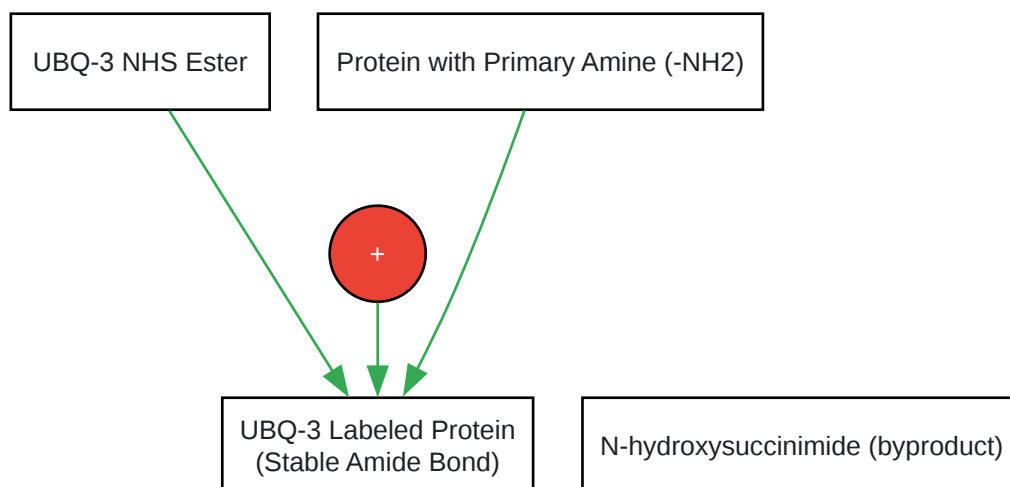
The DOL, which represents the average number of UBQ-3 molecules conjugated to each protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of UBQ-3.

Visualizations



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Caption: Experimental workflow for labeling a protein with **UBQ-3 NHS Ester**.



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Caption: Reaction of **UBQ-3 NHS Ester** with a primary amine on a protein.

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